![molecular formula C18H23N3O2 B5694193 1-[(2,3-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5694193.png)
1-[(2,3-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyridin-2-yl group and a 2,3-dimethoxyphenylmethyl group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzoic acid.
Reduction: Formation of 1-[(2,3-dimethoxyphenyl)methyl]-4-piperidin-2-ylpiperazine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-[(2,3-Dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.
Mechanism of Action
The mechanism of action of 1-[(2,3-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetonitrile: Another compound with a 3,4-dimethoxyphenyl group, used in different chemical contexts.
Uniqueness
1-[(2,3-Dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-22-16-7-5-6-15(18(16)23-2)14-20-10-12-21(13-11-20)17-8-3-4-9-19-17/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCYSEYCHLXODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)
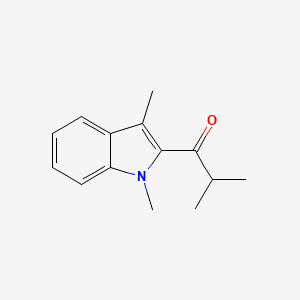
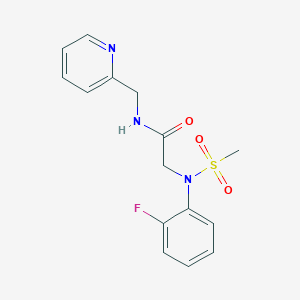
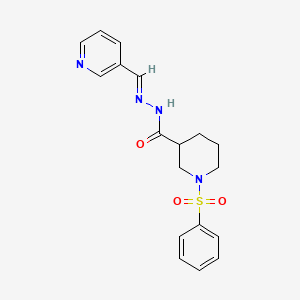
![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![N-[4-(2-phenylquinazolin-4-yl)phenyl]acetamide](/img/structure/B5694160.png)
![N-[(FURAN-2-YL)METHYL]-4-{[4-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE](/img/structure/B5694166.png)
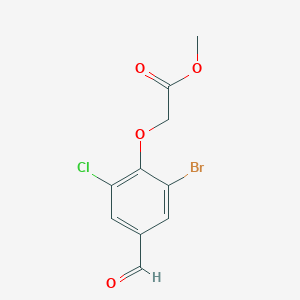
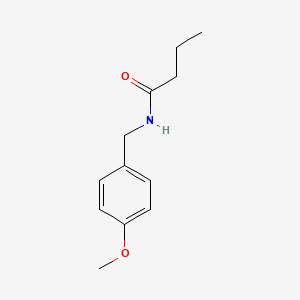
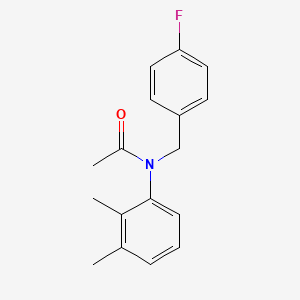
![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)
![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
